2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane CAS number 26103-07-1
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane CAS number 26103-07-1
An In-depth Technical Guide to 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane (CAS: 26103-07-1)
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the CAS Number
2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane is a fluorinated organic compound that holds a position of significant, albeit niche, importance in the landscape of pharmaceutical synthesis. While its name is a mouthful and its applications are specific, for researchers and professionals in drug development—particularly in the field of anesthetics—this molecule is a critical intermediate and a key analytical marker. It is most famously known as "chlorosevo ether" or "Sevochlorane," the direct precursor in the most common two-step synthesis of Sevoflurane, a widely used inhalation anesthetic.[1][2]
This guide moves beyond a simple recitation of properties. As a senior application scientist, my objective is to provide a comprehensive technical narrative that illuminates the why behind the what. We will explore its synthesis not merely as a recipe but as a reasoned chemical strategy. We will examine its primary application not just as a fact, but as a cornerstone of quality control in modern medicine. This document is designed for the practicing scientist who requires a deep, actionable understanding of this compound's lifecycle—from synthesis to its ultimate fate as a pharmaceutical and its detection as a critical impurity.
Core Physicochemical & Structural Characteristics
The molecule's structure is a tale of two parts: a highly stable hexafluoroisopropyl backbone and a reactive chloromethyl ether functional group.[3] The electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the adjacent ether linkage. The hexafluoropropane backbone imparts properties typical of fluorinated compounds, such as high density and low surface tension, while the chloromethoxy group is the handle for synthetic transformations.[4]
Below is a summary of its key physicochemical properties compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 26103-07-1 | [4][5][6] |
| Molecular Formula | C₄H₃ClF₆O | [5][6] |
| Molecular Weight | 216.51 g/mol | [5][6] |
| IUPAC Name | 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | [5] |
| Appearance | Clear, colorless liquid/oil | [3][6] |
| Boiling Point | ~95 °C @ 760 mmHg | [Note: Some sources report lower values] |
| Density | ~1.488 g/cm³ | [Note: Varies slightly with source] |
| Flash Point | ~11 °C | [Note: Varies slightly with source] |
| Storage Conditions | 2-8°C, Refrigerator | [6] |
Key Synonyms: Chloromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether, Chlorosevo ether, Sevochlorane, Sevoflurane Impurity 6.[4]
Caption: Molecular Structure of the Topic Compound.
Synthesis: A Targeted Chloromethylation Approach
The most direct and industrially relevant synthesis of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane involves the chloromethylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2] HFIP is a uniquely polar and acidic alcohol, properties derived from the intense inductive effect of the two trifluoromethyl groups.[7][8] This acidity makes direct etherification challenging under standard Williamson conditions, necessitating a more specialized approach.
The reaction combines HFIP with a formaldehyde source (such as paraformaldehyde or 1,3,5-trioxane) in the presence of a chlorinating agent or Lewis acid catalyst.[9] The formaldehyde acts as the one-carbon electrophile to form the methoxy bridge, which is then chlorinated.
Caption: General workflow for the synthesis of the Topic Compound.
Field-Proven Experimental Protocol
The following protocol is a synthesized methodology based on procedures described in the patent literature.[10] It is intended for laboratory-scale synthesis and must be performed by trained personnel with appropriate safety precautions.
Materials & Equipment:
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1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
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1,3,5-Trioxane
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Phosphorus trichloride (PCl₃)
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6N Hydrochloric acid (HCl)
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Deionized water
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Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe
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Separatory funnel
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Standard laboratory glassware
Step-by-Step Methodology:
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Reactor Setup: Equip a dry, jacketed glass reactor with an overhead stirrer and a dropping funnel. Circulate a coolant through the jacket to maintain an internal temperature of 0°C.
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Initial Charge: Charge the reactor with phosphorus trichloride (1.0 eq).
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HFIP Addition: Begin stirring and add HFIP (1.8-2.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. A vigorous evolution of HCl gas will occur. Continue stirring until gas evolution ceases.
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Causality Note: HFIP reacts with PCl₃ in situ. The highly acidic nature of HFIP facilitates this reaction. Maintaining a low temperature controls the exothermic reaction and minimizes side products.
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-
Formaldehyde Source Addition: Once the initial reaction subsides, add 1,3,5-trioxane (1.0 eq) portion-wise, maintaining the temperature at or below 5°C. The reaction is typically stirred at this temperature for 8-12 hours.
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Causality Note: 1,3,5-Trioxane serves as a stable, solid source of formaldehyde, which depolymerizes under the acidic conditions to react with the HFIP-derived intermediate.
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-
Reaction Quench & Workup: After the reaction period, slowly add 6N HCl dropwise. This is a highly exothermic step; the addition rate must be controlled to maintain a temperature of approximately 45°C.
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Causality Note: The HCl quench serves to hydrolyze any remaining reactive intermediates and catalyst residues, preparing the mixture for phase separation.
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-
Extraction & Isolation: Add deionized water to the reaction mixture and stir until all solids dissolve and two clear layers form. Transfer the entire mixture to a separatory funnel. The dense, fluorinated product will be the bottom layer. Separate the layers and collect the bottom organic phase, which is the crude 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane.
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Purification (Optional): The crude product can be used directly in the subsequent fluorination step or purified further by vacuum distillation if required for other applications.
Core Application & Reactivity: The Gateway to Sevoflurane
The primary industrial value of 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropropane lies in its role as the penultimate intermediate in a robust, two-step synthesis of Sevoflurane.[1][9] Its chemical utility stems from the reactivity of the C-Cl bond in the chloromethoxy group, which is susceptible to nucleophilic substitution.
The conversion to Sevoflurane is a classic halogen exchange (Halex) reaction. The chlorine atom is replaced by a fluorine atom using a suitable nucleophilic fluoride source, such as sodium fluoride (NaF) or potassium fluoride (KF), often in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[10]
Sources
- 1. WO2010054540A1 - A method for preparing chloromethyl-1,1,1,3,3,3- hexafluoroisopropyl ether - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 26103-07-1: 2-(chloromethoxy)-1,1,1,3,3,3-hexafluoropr… [cymitquimica.com]
- 5. 2-(Chloromethoxy)-1,1,1,3,3,3-hexafluoropropane | C4H3ClF6O | CID 10130621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US7375254B2 - Process for recovery of 1,1,1,3,3,3-hexafluoroisopropanol from the waste stream of sevoflurane synthesis - Google Patents [patents.google.com]
- 10. Method of synthesizing fluoromethyl-1,1,1,3,3,3-hexafluoroisopropyl ether - Eureka | Patsnap [eureka.patsnap.com]
